![molecular formula C23H15ClN2O2 B14374503 N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-74-3](/img/structure/B14374503.png)
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anticancer and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s antioxidant properties may also involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its anticancer activity.
Ellipticine: Another carbazole derivative with potent anticancer properties.
Uniqueness
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a hydroxybenzo[A]carbazole moiety
Properties
CAS No. |
89548-74-3 |
|---|---|
Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2/c24-14-4-3-5-15(11-14)25-23(28)19-10-13-8-9-17-16-6-1-2-7-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28) |
InChI Key |
ORHUDSSDTWOJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


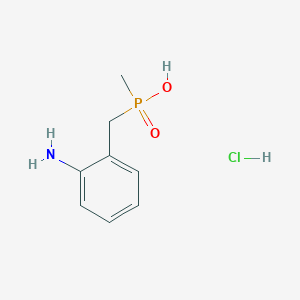
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
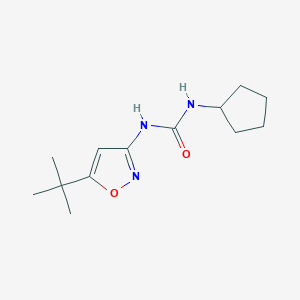
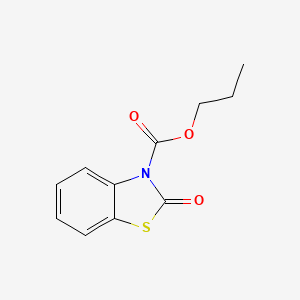
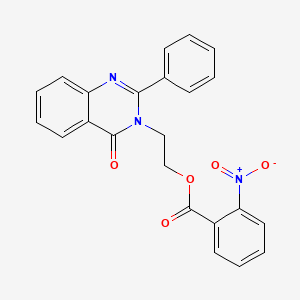
phosphanium bromide](/img/structure/B14374464.png)

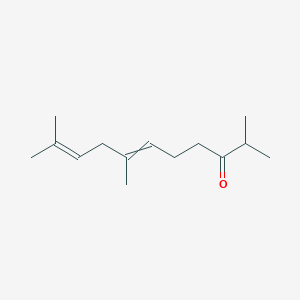
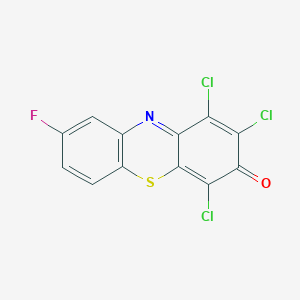
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
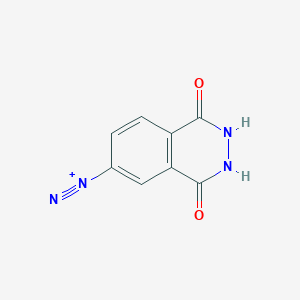
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
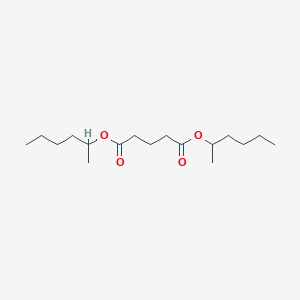
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
